

# Camizestrant Demonstrates Superior Efficacy in Fulvestrant-Resistant Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Camizestrant |           |
| Cat. No.:            | B1654347     | Get Quote |

#### For Immediate Release

[City, State] – [Date] – New preclinical and clinical data demonstrate that **camizestrant**, a next-generation oral selective estrogen receptor degrader (SERD), exhibits superior efficacy over fulvestrant in breast cancer models that have developed resistance to fulvestrant, particularly those harboring ESR1 mutations. These findings position **camizestrant** as a promising therapeutic option for patients with advanced or metastatic ER-positive breast cancer who have progressed on prior endocrine therapies.

**Camizestrant** is an investigational agent that, like fulvestrant, antagonizes and degrades the estrogen receptor (ER), a key driver of growth in the majority of breast cancers. However, preclinical studies have shown that **camizestrant** can overcome common mechanisms of resistance to fulvestrant and other endocrine therapies.

# Preclinical Efficacy in Fulvestrant-Resistant Models

In preclinical studies using patient-derived xenograft (PDX) models of ER-positive breast cancer, **camizestrant** demonstrated significant antitumor activity in both fulvestrant-sensitive and fulvestrant-resistant tumors. Notably, in models with acquired resistance to fulvestrant, including those with and without ESR1 mutations, **camizestrant** treatment resulted in marked tumor growth inhibition.



| Model Type                   | Treatment Group  | Tumor Growth<br>Inhibition (%) | ESR1 Mutation<br>Status |
|------------------------------|------------------|--------------------------------|-------------------------|
| Fulvestrant-Resistant<br>PDX | Camizestrant     | Strong Antitumor<br>Activity   | Wild-Type (wt)          |
| Fulvestrant                  | Minimal Activity | Wild-Type (wt)                 |                         |
| Fulvestrant-Resistant<br>PDX | Camizestrant     | Strong Antitumor<br>Activity   | Mutant (m)              |
| Fulvestrant                  | Minimal Activity | Mutant (m)                     |                         |

Table 1: Comparative Efficacy of **Camizestrant** and Fulvestrant in Fulvestrant-Resistant Patient-Derived Xenograft (PDX) Models.[1][2]

Further in vitro studies in MCF-7 breast cancer cell lines engineered to express wild-type or Y537S mutant ESR1 showed that while both **camizestrant** and fulvestrant could inhibit proliferation, **camizestrant** demonstrated potent activity against the mutant cell line, a common source of fulvestrant resistance.

| Cell Line        | Compound           | pIC50 (Proliferation) |
|------------------|--------------------|-----------------------|
| MCF-7 ESR1 wt    | Camizestrant       | Data not specified    |
| Fulvestrant      | Data not specified |                       |
| MCF-7 ESR1 Y537S | Camizestrant       | Data not specified    |
| Fulvestrant      | Data not specified |                       |

Table 2: Antiproliferative Activity of **Camizestrant** and Fulvestrant in MCF-7 cells with Wild-Type and Mutant ESR1.[1] (Note: Specific pIC50 values were not available in the provided search results).

## Clinical Evidence from the SERENA-2 Trial

The superior efficacy of **camizestrant** in overcoming resistance was further substantiated in the Phase II SERENA-2 clinical trial. This study compared **camizestrant** to fulvestrant in post-



menopausal women with ER-positive, HER2-negative advanced breast cancer who had progressed on prior endocrine therapy.

The trial demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) for patients treated with **camizestrant** compared to those who received fulvestrant. This benefit was particularly pronounced in the subgroup of patients with detectable ESR1 mutations in their tumors.

| Patient Subgroup     | Treatment           | Median<br>Progression-Free<br>Survival (months) | Hazard Ratio (HR) |
|----------------------|---------------------|-------------------------------------------------|-------------------|
| Overall Population   | Camizestrant (75mg) | 7.2                                             | 0.58              |
| Camizestrant (150mg) | 7.7                 | 0.67                                            | _                 |
| Fulvestrant          | 3.7                 | -                                               | _                 |
| ESR1-mutant          | Camizestrant (75mg) | 6.3                                             | 0.33              |
| Camizestrant (150mg) | 9.2                 | 0.55                                            |                   |
| Fulvestrant          | 2.2                 | -                                               | _                 |
| ESR1 Wild-Type       | Camizestrant (75mg) | Not Specified                                   | 0.78              |
| Camizestrant (150mg) | Not Specified       | 0.76                                            |                   |
| Fulvestrant          | Not Specified       | -                                               | -                 |

Table 3: Progression-Free Survival in the SERENA-2 Trial.[3][4]

# **Mechanism of Action and Overcoming Resistance**

Fulvestrant resistance can arise from various mechanisms, including the acquisition of ESR1 mutations that render the estrogen receptor constitutively active, independent of its ligand, estrogen. Other mechanisms involve the activation of alternative growth factor signaling pathways, such as the PI3K/AKT/mTOR pathway, which can bypass the need for ER-mediated signaling.







**Camizestrant**'s mechanism of action involves potent and efficient degradation of the estrogen receptor, including its mutated forms. This comprehensive ER degradation is believed to be a key factor in its ability to overcome resistance. Furthermore, preclinical evidence suggests that **camizestrant** effectively suppresses ER-regulated gene expression even in the presence of ESR1 mutations.





Click to download full resolution via product page

Figure 1: Mechanism of **Camizestrant** in Overcoming Fulvestrant Resistance.



## **Experimental Protocols**

#### Patient-Derived Xenograft (PDX) Models:

- Model Establishment: Tumor fragments from patients with ER-positive breast cancer were implanted subcutaneously into immunocompromised mice.
- Development of Resistance: For fulvestrant-resistant models, tumors were allowed to grow in the presence of fulvestrant until they demonstrated progressive disease.
- Treatment: Once tumors reached a specified volume, mice were randomized to receive vehicle, fulvestrant, or camizestrant. Drug formulations and dosing schedules were administered as described in the specific study protocols.[5]
- Tumor Volume Measurement: Tumor dimensions were measured regularly using calipers, and tumor volume was calculated.
- Endpoint Analysis: The primary endpoint was typically tumor growth inhibition, calculated as
  the percentage change in tumor volume from baseline compared to the vehicle control
  group.

#### Cell-Based Proliferation Assays:

- Cell Culture: MCF-7 breast cancer cells, including those engineered to express wild-type or mutant ESR1, were cultured in appropriate media.
- Compound Treatment: Cells were seeded in multi-well plates and treated with a range of concentrations of camizestrant or fulvestrant.
- Proliferation Assessment: After a defined incubation period (e.g., 5 days), cell viability or proliferation was assessed using standard methods such as CellTiter-Glo®.
- Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated to determine the potency of each compound.

#### SERENA-2 Clinical Trial:

• Study Design: A randomized, open-label, multicenter Phase II trial.



- Patient Population: Post-menopausal women with ER-positive, HER2-negative advanced or metastatic breast cancer who had experienced disease progression on at least one prior endocrine therapy.
- Intervention: Patients were randomized to receive either camizestrant (at various doses) or fulvestrant.[6]
- Primary Endpoint: The primary endpoint was investigator-assessed progression-free survival (PFS).[6]
- ESR1 Mutation Analysis: Baseline tumor tissue or circulating tumor DNA (ctDNA) was analyzed for the presence of ESR1 mutations.



Click to download full resolution via product page

Figure 2: Experimental Workflow for Evaluating Camizestrant Efficacy.



## Conclusion

The available preclinical and clinical data strongly support the superior efficacy of **camizestrant** over fulvestrant in fulvestrant-resistant breast cancer models. Its ability to potently degrade both wild-type and mutant estrogen receptors provides a clear mechanism for overcoming a key driver of endocrine therapy resistance. The results of the SERENA-2 trial, in particular, highlight the potential of **camizestrant** to become a new standard of care for patients with advanced ER-positive breast cancer, especially for those whose tumors harbor ESR1 mutations. Further investigation in ongoing Phase III trials will be crucial to fully define the role of this promising new agent in the treatment landscape.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Next-generation SERD camizestrant significantly improves progression-free survival vs. fulvestrant in advanced ER+ HER2- breast cancer VHIO [vhio.net]
- 4. Camizestrant Improves Progression-Free Survival in Advanced Breast Cancer The ASCO Post [ascopost.com]
- 5. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 6. Camizestrant, a next-generation oral SERD, versus fulvestrant in post-menopausal women with oestrogen receptor-positive, HER2-negative advanced breast cancer (SERENA-2): a multi-dose, open-label, randomised, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Camizestrant Demonstrates Superior Efficacy in Fulvestrant-Resistant Breast Cancer Models]. BenchChem, [2025]. [Online PDF]. Available



at: [https://www.benchchem.com/product/b1654347#efficacy-of-camizestrant-in-fulvestrant-resistant-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com